Tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate

Description

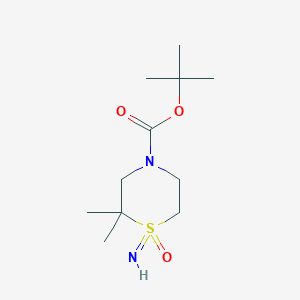

Tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate is a heterocyclic compound featuring a six-membered thiazinane ring containing sulfur and nitrogen atoms. Key structural elements include:

- A tert-butoxycarbonyl (Boc) group at position 4, which acts as a protective moiety for the carboxylate functionality, enhancing solubility and stability during synthetic procedures .

- 1-imino and 1-oxo groups at position 1, contributing to hydrogen-bonding capabilities and influencing reactivity.

- 2,2-dimethyl substituents that likely increase steric hindrance, affecting conformational flexibility and intermolecular interactions.

While the provided evidence lacks direct synthesis details for this compound, analogous synthetic routes (e.g., for tert-butyl-protected heterocycles in ) suggest Boc groups are introduced via carbodiimide-mediated coupling or nucleophilic substitution. Crystallographic data, if available, might utilize SHELX software (e.g., SHELXL for refinement), a standard in small-molecule crystallography .

Properties

IUPAC Name |

tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-10(2,3)16-9(14)13-6-7-17(12,15)11(4,5)8-13/h12H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMVWZDKWNGAPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1(=N)=O)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-1,4-thiazinane-4-carboxylate with an appropriate imine source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the imine or carboxylate groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways to develop novel materials.

Biology

Research indicates that tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate exhibits antimicrobial and anticancer properties . Studies have shown its effectiveness against various bacterial strains and potential for inhibiting cancer cell proliferation.

Table 1: Antimicrobial Activity

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High inhibition |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective antifungal |

Medicine

Ongoing research is investigating the compound's potential as a therapeutic agent for various diseases. Its ability to interact with specific molecular targets suggests it may play a role in treating conditions related to inflammation and cancer.

Industrial Applications

In industry, this compound is utilized in the development of new materials and serves as an intermediate in pharmaceutical synthesis. Its versatility makes it valuable in agrochemicals and other chemical manufacturing processes.

Anticancer Research

A study evaluated the anticancer potential of derivatives of thiazolidinones similar to tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane. Results indicated significant inhibition of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Antiviral Activity

While specific data on antiviral effects is limited, structural similarities suggest that compounds related to tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane may exhibit antiviral properties against pathogens such as herpes simplex virus type 1 (HSV-1).

Mechanism of Action

The mechanism of action of tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Thiazinane Derivatives

Example: Methyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate

- Key Differences : Replacement of tert-butyl with methyl ester.

- Impact: Stability: Methyl esters are prone to hydrolysis under basic conditions, whereas Boc groups resist hydrolysis but cleave under acidic conditions .

Functional Analogs: Thiadiazole Derivatives ()

Example : Thiadiazole-fused 1,4-benzodioxine derivatives.

- Key Differences :

- Ring Size/Conformation : Thiadiazoles are five-membered aromatic rings, while thiazinanes are six-membered saturated systems. Saturation in thiazinane increases conformational flexibility but reduces aromatic stabilization.

- Synthesis : Thiadiazoles (e.g., ) often form via cyclization with thiosemicarbazide, whereas thiazinanes may require ring-expansion or thiourea intermediates.

Tert-butyl-Protected Compounds ()

Example : Boc-protected imidazole-lysine conjugates.

- Common Features :

Hydrogen-Bonding Patterns ()

Example: Compounds lacking oxo/imino groups.

- Graph set analysis () suggests such motifs could form robust supramolecular networks, improving crystallinity compared to analogs without these groups.

Data Table: Comparative Properties

Research Findings and Implications

- Synthetic Utility : The Boc group in the target compound simplifies purification and stability during synthesis, akin to strategies in .

- Biological Relevance : Increased lipophilicity from tert-butyl may enhance bioavailability, though this requires validation against methyl ester analogs.

- Crystallography : If crystallized, SHELX software () would refine its structure, with hydrogen-bonding patterns () dictating packing efficiency.

Biological Activity

Tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate is a synthetic heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiazinane ring structure that includes both sulfur and nitrogen atoms, which are critical for its biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically involves the reaction of tert-butyl 2,2-dimethyl-1,4-thiazinane-4-carboxylate with an imine source. The reaction is generally conducted in the presence of bases such as sodium hydride or potassium carbonate in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a thiazinane ring which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, certain thiazolidine derivatives have shown significant antibacterial activity against Gram-positive bacteria . The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of thiazolidine derivatives. For example, a series of thiazolidine-2,4-dione derivatives demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. These compounds were evaluated using the sulforhodamine B assay to determine their IC50 values.

Table 1: Anticancer Activity of Thiazolidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 18 | MCF-7 | 15 | |

| Compound 4x | A549 | 12 | |

| Tert-butyl | Various | TBD |

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it may act by inhibiting specific enzymes or interfering with cellular signaling pathways. For instance, similar compounds have been shown to interact with G-protein coupled receptors and influence various biochemical pathways related to cell proliferation and apoptosis.

Study on Antitumor Activity

A study conducted on a series of thiazolidine derivatives found that one particular derivative exhibited a strong antiproliferative effect on human cancer cell lines. The study utilized both in vitro assays and molecular modeling to support the findings that these compounds could serve as potential anticancer agents .

Insulin Sensitization Effects

Another research effort highlighted the insulin-sensitizing properties of thiazolidine derivatives. These compounds improved glucose uptake in insulin-resistant models and demonstrated favorable effects on metabolic parameters such as hyperglycemia and hyperinsulinemia .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 1-imino-2,2-dimethyl-1-oxo-1,4-thiazinane-4-carboxylate, and how can purity be optimized?

- Methodology : The compound can be synthesized via multi-step reactions involving tert-butyl protection/deprotection strategies. For example, tert-butyl carbamate derivatives (e.g., tert-butyl piperazine analogs) are often prepared using Boc anhydride under basic conditions (e.g., NaHCO₃ or Et₃N) in dichloromethane or THF . Purification typically involves silica gel column chromatography with gradients of ethyl acetate/hexane. Purity (>95%) is confirmed via HPLC or LC-MS. Critical parameters include reaction temperature (20–40°C) and stoichiometric control of reagents to minimize side products .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement of single-crystal structures. Ensure data collection at low temperature (e.g., 100 K) to reduce thermal noise .

- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) for backbone confirmation; IR for carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups. Mass spectrometry (HRMS) validates molecular weight .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

- Methodology : Solubility screening in DMSO, DMF, or acetonitrile is recommended for stock solutions. Stability studies (pH 3–9, 25–40°C) via UV-Vis or HPLC monitor degradation. Tert-butyl esters are prone to hydrolysis under strongly acidic/basic conditions; inert atmospheres (N₂/Ar) and desiccants are advised during storage .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for this compound’s tautomeric forms?

- Methodology :

- Experimental : Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ to observe tautomer equilibria (e.g., imine vs. enamine forms).

- Computational : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict energetically favored tautomers. Compare experimental IR/Raman spectra with simulated vibrational modes to validate models .

Q. How can regioselective functionalization of the thiazinane ring be achieved without disrupting the tert-butyl carboxylate group?

- Methodology :

- Protecting groups : Use acid-labile tert-butyl esters as stable protecting groups during reactions (e.g., electrophilic substitutions).

- Catalysis : Pd-catalyzed cross-coupling (Suzuki, Heck) under mild conditions (e.g., 50°C, aqueous/organic biphasic systems) minimizes ester hydrolysis. Monitor regioselectivity via LC-MS and 2D NMR (NOESY, HSQC) .

Q. What experimental designs address discrepancies in biological activity assays for derivatives of this compound?

- Methodology :

- Dose-response curves : Use standardized cell lines (e.g., HEK293 or HeLa) with triplicate assays to minimize variability.

- Control experiments : Include structurally related analogs (e.g., thiazole or oxadiazole derivatives ) to isolate pharmacophore contributions. Statistical analysis (ANOVA) identifies significant outliers.

Key Considerations for Researchers

- Crystallography : SHELX programs are robust for small-molecule refinement but may require manual adjustments for disordered tert-butyl groups .

- Synthetic Scalability : Multi-gram synthesis demands strict control of Boc protection steps to avoid racemization .

- Biological Relevance : While direct data is limited, structural analogs (e.g., thiazole-methylthio derivatives ) suggest potential in kinase inhibition or antimicrobial studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.